![molecular formula C21H23BrO5 B14360119 4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate CAS No. 93645-62-6](/img/structure/B14360119.png)
4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate typically involves esterification reactions. One common method is the reaction between 4-methoxyphenol and 4-[(7-bromoheptanoyl)oxy]benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the heptanoyl chain can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction Reactions: The ester linkage can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of 4-Methoxyphenyl 4-[(7-aminoheptanoyl)oxy]benzoate.
Oxidation: Formation of 4-Hydroxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate.
Reduction: Formation of 4-Methoxyphenyl 4-[(7-hydroxyheptanoyl)oxy]benzoate.
Aplicaciones Científicas De Investigación
4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate involves its interaction with specific molecular targets. The bromine atom in the heptanoyl chain can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxy group can also participate in hydrogen bonding and van der Waals interactions, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate can be compared with other similar compounds, such as:
4-Methoxyphenyl 4-[(7-chloroheptanoyl)oxy]benzoate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
4-Methoxyphenyl 4-[(7-iodoheptanoyl)oxy]benzoate:
4-Methoxyphenyl 4-[(7-fluoroheptanoyl)oxy]benzoate: The presence of a fluorine atom can alter the compound’s stability and interaction with biological targets.
Propiedades
Número CAS |
93645-62-6 |
|---|---|
Fórmula molecular |
C21H23BrO5 |
Peso molecular |
435.3 g/mol |
Nombre IUPAC |
(4-methoxyphenyl) 4-(7-bromoheptanoyloxy)benzoate |
InChI |
InChI=1S/C21H23BrO5/c1-25-17-11-13-19(14-12-17)27-21(24)16-7-9-18(10-8-16)26-20(23)6-4-2-3-5-15-22/h7-14H,2-6,15H2,1H3 |
Clave InChI |
JCGXJGUGNWINIP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)CCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one](/img/structure/B14360058.png)
![Dihexyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B14360060.png)
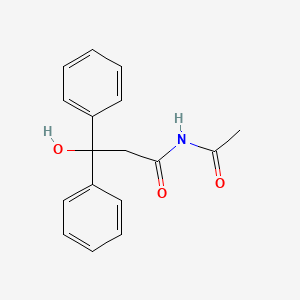

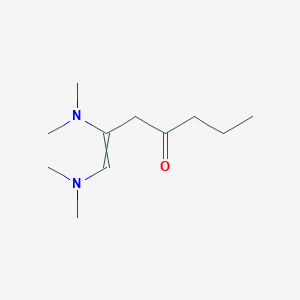
![4-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine](/img/structure/B14360079.png)
![(2-{4-[(E)-(2,4-Dicyano-5-phenylthiophen-3-yl)diazenyl]phenyl}ethyl)cyanamide](/img/structure/B14360092.png)
![1,1'-Methylenebis[3-(methoxymethyl)-2-methylbenzene]](/img/structure/B14360094.png)
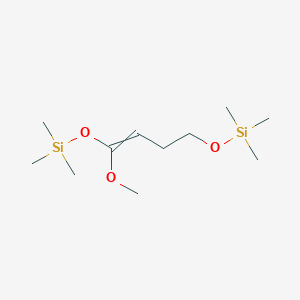
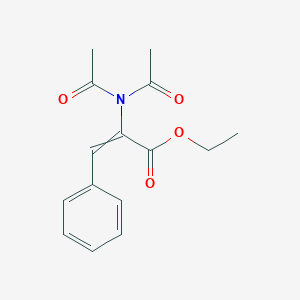
![1,5-Bis(cyclohexylsulfanyl)-2,4-bis[(cyclohexylsulfanyl)methyl]pentan-3-one](/img/structure/B14360109.png)
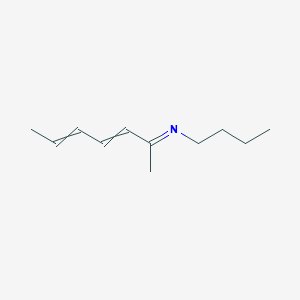

![5-Ethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14360123.png)
